

Spectroscopic Analysis of 2-Anilino-4-Hydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name:	2-Anilino-4-hydroxypyrimidine
CAS No.:	158661-55-3
Cat. No.:	B512102

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Introduction: The Tautomeric Identity Crisis

For researchers in drug discovery, **2-anilino-4-hydroxypyrimidine** presents an immediate structural paradox. While often cataloged as a "hydroxypyrimidine" (enol form), empirical evidence confirms that in the solid state and polar solutions, this molecule exists predominantly as 2-anilino-4(3H)-pyrimidinone (keto-amine form).[1]

Understanding this equilibrium is not merely academic; it dictates ligand-binding modes in kinase pockets, where the molecule acts as a hydrogen bond donor/acceptor mimic of ATP.[1] This guide outlines the spectroscopic signatures required to validate the structure, purity, and tautomeric state of this scaffold.

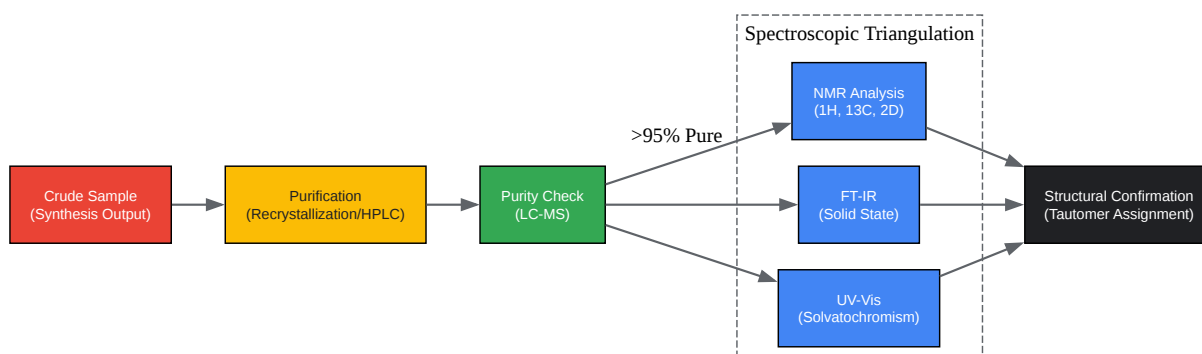
Core Structural Dynamics[1]

- Form A (Hydroxy-imine): Rare.[1] Favored only in high-temperature gas phase or extremely non-polar environments.[1]
- Form B (Oxo-amine): Dominant. The thermodynamically stable form in DMSO, MeOH, and crystalline states.[1]

- Key Feature: The exocyclic nitrogen (aniline) and the endocyclic nitrogen (N3) facilitate a proton-transfer network that stabilizes the carbonyl group.[1]

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for complete characterization, ensuring no structural ambiguity remains.



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Caption: Integrated analytical workflow for the purification and multi-modal spectroscopic validation of 2-anilinopyrimidine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the N-alkylation vs. O-alkylation states and confirming the 4(3H)-one tautomer.

Solvent Selection: DMSO-d₆ is the mandatory solvent.[1] Chloroform-d often leads to poor solubility and broadened exchangeable proton signals.[1]

¹H NMR Signatures (400 MHz, DMSO-d₆)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Key Insight
H-5 (Pyrimidine)	5.80 – 6.00	Doublet (J ≈ 6.0 Hz)	Upfield shift indicates high electron density at C5 (enaminone character).[1]
H-6 (Pyrimidine)	7.60 – 7.80	Doublet (J ≈ 6.0 Hz)	Distinctive pyrimidine coupling.[1]
Ar-H (Aniline)	6.90 – 7.60	Multiplets	Pattern depends on aniline substitution (e.g., p-fluoro, m-chloro).[1]
NH (Aniline)	9.00 – 9.50	Singlet (Broad)	Confirms the exocyclic amine linkage.[1]
NH (Ring N3)	10.80 – 12.50	Broad Singlet	Critical: Presence confirms the 4(3H)-one tautomer. Often invisible if water content is high.[1]

¹³C NMR Signatures (100 MHz, DMSO-d₆)

- C=O (C4):160 – 165 ppm.[1] A shift >160 ppm is diagnostic of the carbonyl form. (The C-OH form would appear slightly upfield).[1]
- C=C (C5):95 – 100 ppm.[1] The significant shielding of C5 is characteristic of the α-carbon in an α,β-unsaturated carbonyl system.
- Guanidine-like (C2):152 – 155 ppm.[1]

Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR or KBr disk) provides the most definitive evidence of the tautomeric state in the crystal lattice.

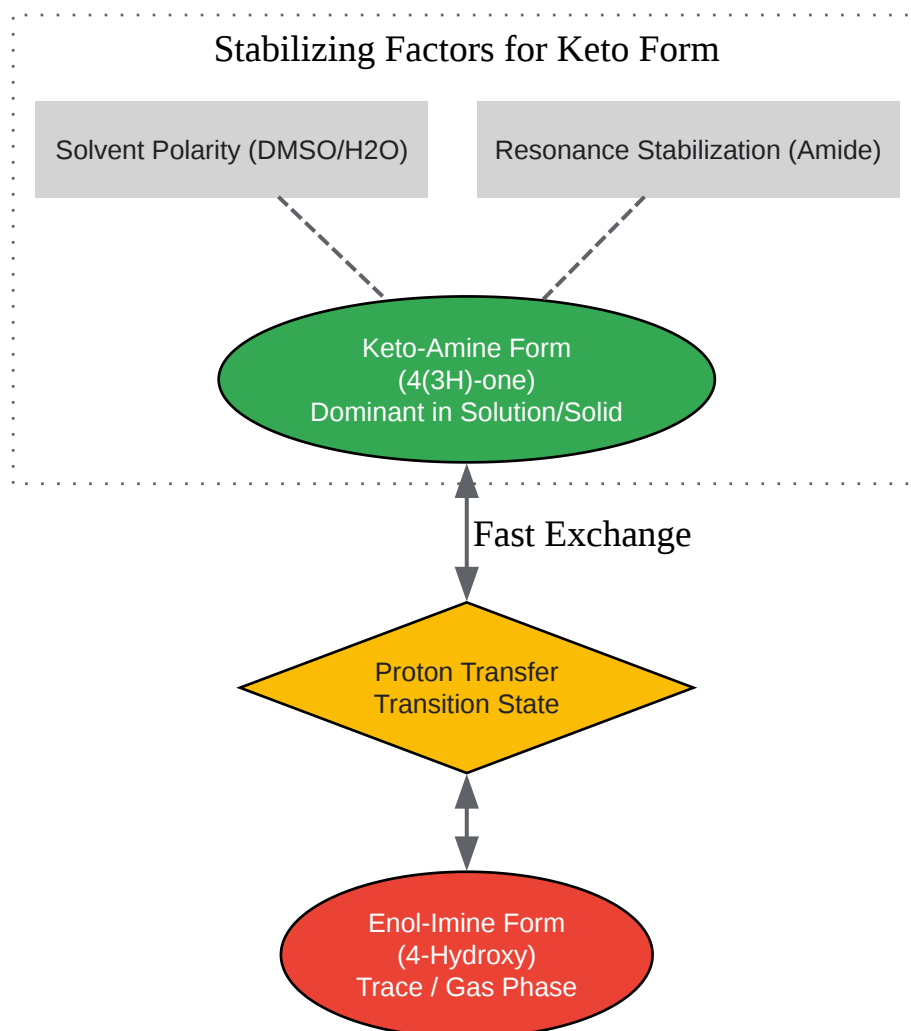
- Carbonyl Region (1640 – 1700 cm^{-1}): Look for a strong, sharp band corresponding to the C=O stretching vibration (amide I mode). This confirms the oxo-form.[1]
- N-H / O-H Region (2800 – 3400 cm^{-1}):
 - Oxo-amine (Expected): Broad, multi-band absorption due to intermolecular hydrogen bonding (dimer formation) involving the N3-H and the aniline N-H.[1]
 - Hydroxy-imine (Not Observed): Absence of a sharp, free O-H stretch $>3500 \text{ cm}^{-1}$. [1]

Mass Spectrometry (MS)[1]

- Ionization: ESI+ (Electrospray Ionization) is preferred.[1]
- Molecular Ion: $[\text{M}+\text{H}]^+$ is the base peak.[1]
- Fragmentation Pattern:
 - Loss of CO (28 Da): Diagnostic of the pyrimidinone ring.
 - Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring often yields fragments corresponding to the aniline isocyanate or related nitrile species.[1]

Tautomeric Equilibrium Analysis

The biological activity of this scaffold depends on its ability to donate and accept hydrogen bonds. The diagram below details the proton transfer mechanism that favors the 4(3H)-one form.



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Caption: Tautomeric equilibrium favoring the Keto-Amine (4(3H)-one) species in polar media.

Experimental Protocols

Protocol A: High-Purity Sample Preparation for NMR

- Objective: Eliminate water peaks that obscure the critical N3-H signal.
- Reagents: DMSO-d₆ (99.9% D), Activated 3Å Molecular Sieves.[1]
- Drying: Dry the solid sample of **2-anilino-4-hydroxypyrimidine** under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

- Solvent Prep: Store DMSO-d₆ over activated 3Å molecular sieves for at least 24 hours prior to use.
- Dissolution: Dissolve 5–10 mg of the dried sample in 0.6 mL of dry DMSO-d₆.
- Acquisition: Run the ¹H NMR spectrum immediately. Set the relaxation delay (d1) to >2 seconds to ensure integration accuracy of the exchangeable protons.

Protocol B: UV-Vis Solvatochromism Assay

- Objective: Assess the electronic environment and potential for aggregation.
- Stock Solution: Prepare a 10 mM stock in DMSO.
- Dilution: Dilute to 50 μM in three solvents of varying polarity:
 - Buffer: PBS (pH 7.4)
 - Protophilic: Methanol[1]
 - Aprotic: Dichloromethane (DCM)
- Measurement: Scan from 220 nm to 400 nm.
- Analysis:
 - Expect a bathochromic shift (Red shift) of the π-π* transition (approx. 290-300 nm) in polar solvents, confirming the stabilization of the more polar keto-tautomer.

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Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
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